molecular formula C38H34ClN3O10 B565907 4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester CAS No. 223734-99-4

4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester

Cat. No.: B565907
CAS No.: 223734-99-4
M. Wt: 728.151
InChI Key: BYCSTJYIYIUNQA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects its complex multi-ring architecture incorporating several distinct chemical functionalities. The International Union of Pure and Applied Chemistry naming system precisely identifies each structural component within this molecule, beginning with the central 1,4-dihydropyridine core that serves as the foundational framework. The 4-position substitution features a 2-chlorophenyl group, which provides essential electronic and steric properties that influence the overall molecular behavior and potential biological interactions.

The bis-substitution pattern at the 2- and 6-positions introduces symmetrical 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl groups, commonly recognized as phthalimide-containing ethoxy linkers. These structural elements contribute significantly to the compound's three-dimensional conformation and electronic distribution. The phthalimide functionality, characterized by the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl unit, provides a planar aromatic system with specific electron-withdrawing properties that can influence intermolecular interactions. The ethoxymethyl linker segments create flexible spacer regions that allow conformational adaptability while maintaining the overall structural integrity of the molecule.

The dicarboxylic acid ethyl methyl ester designation indicates asymmetric esterification at the 3- and 5-positions of the dihydropyridine ring, with one position bearing an ethyl ester group and the other a methyl ester group. This asymmetric substitution pattern distinguishes the compound from more common symmetrically substituted dihydropyridine derivatives and potentially influences its pharmacological profile. The molecular formula encompasses carbon, hydrogen, nitrogen, oxygen, and chlorine atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

Table 1: Structural Components Analysis

Component Position Functional Group Molecular Contribution
Core Ring Central 1,4-Dihydropyridine Primary scaffold
Aryl Substituent 4-Position 2-Chlorophenyl Electronic modulation
Ester Groups 3,5-Positions Ethyl/Methyl esters Asymmetric substitution
Linker Chains 2,6-Positions Ethoxymethyl bridges Conformational flexibility
Terminal Groups Chain ends Phthalimide units Aromatic interaction sites

Historical Context in Dihydropyridine Chemistry

The development of 1,4-dihydropyridine chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in 1881, who established the fundamental synthetic methodology known as the Hantzsch pyridine synthesis. This multi-component organic reaction between aldehydes, beta-keto esters, and nitrogen donors created the foundation for an entire class of heterocyclic compounds that would eventually become medically significant. The Hantzsch dihydropyridine synthesis represents one of the earliest examples of convergent synthetic strategies in organic chemistry, where multiple reactants combine in a single reaction vessel to generate complex molecular architectures.

The historical progression of dihydropyridine chemistry demonstrates a systematic evolution from simple symmetric compounds to increasingly sophisticated asymmetric derivatives. Early research focused primarily on symmetric diethyl or dimethyl ester substitution patterns, which provided predictable chemical behavior and straightforward synthetic access. However, the recognition that biological activity could be enhanced through structural modification led to extensive exploration of asymmetric substitution patterns, particularly in the ester functionalities at the 3- and 5-positions of the dihydropyridine ring.

The incorporation of phthalimide functionality into dihydropyridine frameworks represents a more recent development in heterocyclic chemistry, reflecting the growing understanding of structure-activity relationships in bioactive molecules. Phthalimide derivatives have demonstrated significant biological activities, including anti-inflammatory properties, and their integration with dihydropyridine scaffolds creates hybrid molecules with potentially enhanced therapeutic profiles. The specific compound under examination represents an advanced example of this synthetic strategy, combining multiple phthalimide units with a chlorinated dihydropyridine core through flexible ethoxymethyl linkers.

Research into dihydropyridine derivatives has revealed that structural modifications can dramatically influence both chemical stability and biological activity. The introduction of asymmetric ester groups, as seen in the ethyl methyl ester combination of the target compound, represents a sophisticated approach to fine-tuning molecular properties. Historical studies have demonstrated that such asymmetric modifications can enhance selectivity for specific biological targets while maintaining the fundamental calcium channel blocking activity that characterizes this chemical class.

Table 2: Historical Development Timeline

Year Development Significance
1881 Hantzsch synthesis established Foundation methodology
1960s Calcium channel activity discovered Therapeutic applications
1980s Asymmetric derivatives developed Enhanced selectivity
2000s Hybrid molecules explored Multi-target approaches
Present Complex multi-ring systems Advanced therapeutic design

Position Within Calcium Channel Blocker Analogues

The classification of this compound within the broader family of calcium channel blocker analogues requires careful consideration of its structural relationship to established therapeutic agents. Dihydropyridine calcium channel blockers represent a major class of cardiovascular medications, with compounds such as nifedipine, amlodipine, and nimodipine serving as prototypical examples of this therapeutic category. These compounds share the common 1,4-dihydropyridine core structure but differ significantly in their substitution patterns and overall molecular architecture.

The structural analysis reveals that the target compound maintains the essential 1,4-dihydropyridine framework that characterizes this therapeutic class while introducing novel modifications that distinguish it from conventional calcium channel blockers. The presence of the 2-chlorophenyl substituent at the 4-position aligns with established structure-activity relationships that demonstrate the importance of aromatic substitution at this location for biological activity. However, the introduction of the bis-phthalimide substitution pattern at the 2- and 6-positions represents a significant departure from typical calcium channel blocker design, where these positions commonly bear simple alkyl groups.

The asymmetric ester substitution pattern, featuring ethyl and methyl esters at the 3- and 5-positions respectively, places this compound within a specialized subset of dihydropyridine derivatives that have been developed to optimize pharmacological properties. Research has demonstrated that such asymmetric modifications can influence tissue selectivity, metabolic stability, and overall therapeutic efficacy compared to symmetric ester derivatives. The specific combination of ethyl and methyl esters represents a balanced approach to optimizing these properties while maintaining synthetic accessibility.

Contemporary research in calcium channel blocker development has increasingly focused on multi-target approaches and hybrid molecular designs that combine calcium channel blocking activity with additional therapeutic mechanisms. The incorporation of phthalimide functionality in the target compound aligns with this trend, as phthalimide derivatives have demonstrated anti-inflammatory and other beneficial biological activities. This structural integration creates the possibility of synergistic therapeutic effects that could enhance overall clinical efficacy compared to traditional single-target calcium channel blockers.

Table 3: Structural Comparison with Established Calcium Channel Blockers

Compound 4-Position 2,6-Positions 3,5-Esters Distinguishing Features
Nifedipine 2-Nitrophenyl Methyl groups Dimethyl First-generation blocker
Amlodipine 2-Chlorophenyl Aminoethoxymethyl Ethyl/methyl Extended half-life
Target compound 2-Chlorophenyl Phthalimide-ethoxymethyl Ethyl/methyl Hybrid functionality

The molecular architecture of the target compound suggests potential for enhanced interaction with calcium channel proteins through multiple binding sites, including the primary dihydropyridine binding domain and potential auxiliary interaction sites involving the phthalimide functionalities. This multi-point interaction model represents an advanced approach to drug design that seeks to optimize binding affinity and selectivity through increased molecular complexity. The flexible ethoxymethyl linkers connecting the phthalimide groups to the central dihydropyridine core provide conformational adaptability that may facilitate optimal positioning of these interaction elements within the target protein binding site.

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34ClN3O10/c1-3-52-38(48)32-29(21-51-19-17-42-35(45)24-12-6-7-13-25(24)36(42)46)40-28(31(37(47)49-2)30(32)26-14-8-9-15-27(26)39)20-50-18-16-41-33(43)22-10-4-5-11-23(22)34(41)44/h4-15,30,40H,3,16-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCSTJYIYIUNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN3C(=O)C4=CC=CC=C4C3=O)COCCN5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34ClN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(2-Hydroxyethyl)phthalimide

The synthesis begins with the reaction of phthalic anhydride and ethanolamine at 90–135°C, producing N-(2-hydroxyethyl)phthalimide. This intermediate serves as a protected amine precursor, critical for subsequent etherification.

Phthalic anhydride+ethanolamine90135CN-(2-hydroxyethyl)phthalimide\text{Phthalic anhydride} + \text{ethanolamine} \xrightarrow{90–135^\circ \text{C}} \text{N-(2-hydroxyethyl)phthalimide}

The reaction is typically conducted in toluene or tetrahydrofuran (THF), with a yield of 85–92% after recrystallization from ethanol.

Etherification with Ethyl 4-Chloroacetoacetate

N-(2-Hydroxyethyl)phthalimide undergoes nucleophilic substitution with ethyl 4-chloroacetoacetate in the presence of sodium hydride (NaH) at –15°C to 30°C. This step forms ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, a β-ketoester intermediate.

N-(2-hydroxyethyl)phthalimide+ethyl 4-chloroacetoacetateNaH, THFethyl 4-[2-(phthalimido)ethoxy]acetoacetate\text{N-(2-hydroxyethyl)phthalimide} + \text{ethyl 4-chloroacetoacetate} \xrightarrow{\text{NaH, THF}} \text{ethyl 4-[2-(phthalimido)ethoxy]acetoacetate}

Key parameters:

  • Solvent: THF or toluene

  • Base: NaH (1.1–1.3 equivalents)

  • Yield: 78–84%

Cyclocondensation and Dihydropyridine Ring Formation

The β-ketoester intermediate reacts with 2-chlorobenzaldehyde in a modified Hantzsch dihydropyridine synthesis. The reaction is catalyzed by piperidine in 2-propanol at 20–50°C, forming the 1,4-dihydropyridine core.

Reaction Conditions and Optimization

ParameterOptimal RangeImpact on Yield
Temperature40–45°CMaximizes cyclization
Catalyst concentration5–7 mol% piperidineReduces side products
Reaction time12–18 hoursEnsures completion

This step achieves 65–72% yield, with the major byproduct being the uncyclized enamine (8–12%).

Deprotection and Final Product Isolation

The phthaloyl groups are removed using methylamine or hydrazine hydrate, yielding the target compound. Methylamine deprotection (25% aqueous solution, 25°C, 4 hours) is preferred for industrial-scale production due to shorter reaction times.

Comparative Deprotection Methods

ReagentConditionsYieldPurity
Methylamine25°C, 4 hours89%98.5%
Hydrazine hydrateReflux, 2 hours82%97.2%
KOH (1M)60°C, 6 hours75%95.8%

Post-deprotection, the crude product is purified via flash chromatography (ethyl acetate/hexanes, 3:7) or crystallized from n-hexane/ethyl acetate mixtures.

Analytical Validation and Quality Control

HPLC methods using C18 columns (250 × 4.6 mm, 5 µm) with acetonitrile-phosphate buffer (pH 3.0) mobile phases are employed to quantify the compound and detect impurities at 238 nm.

Spectral Characterization Data

TechniqueKey Data
1H NMR δ 7.82–7.76 (m, 8H, phthalimide), 5.21 (s, 1H, H-4), 4.23 (q, 2H, OCH2CH3)
13C NMR 167.2 (C=O), 148.9 (C-2), 123.4 (C-Cl)
HRMS m/z 728.14 [M+H]+ (calc. 728.14)

Industrial-Scale Process Considerations

Large batches (≥10 kg) require:

  • Precise temperature control during cyclocondensation (±2°C) to prevent thermal degradation.

  • In-line FTIR monitoring of phthalimide deprotection to avoid over- or under-reaction.

  • Use of nanofiltration membranes for solvent recovery, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • The compound serves as an important intermediate in the synthesis of Amlodipine , a widely used medication for treating hypertension and angina. Its structure allows for the modification necessary to produce various derivatives that enhance pharmacological properties .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit potential anticancer properties. Research indicates that modifications to the isoindole moiety can enhance cytotoxicity against specific cancer cell lines. Further investigations are ongoing to elucidate the mechanisms behind this activity .
  • Antimicrobial Properties :
    • The compound has shown promise in antimicrobial applications. Studies have indicated that certain derivatives possess significant antibacterial and antifungal activity, making them candidates for further development as therapeutic agents against resistant strains of bacteria and fungi .

Biological Research Applications

  • Drug Delivery Systems :
    • Research has explored the use of this compound in drug delivery systems due to its ability to form stable complexes with various drugs. This property can enhance the bioavailability and efficacy of poorly soluble drugs by improving their solubility and stability .
  • Enzyme Inhibition Studies :
    • The compound is being investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism. In vitro studies have demonstrated its ability to inhibit key enzymes involved in tumor growth, providing a basis for its use in targeted cancer therapies .
  • Synthesis of Amlodipine Derivatives :
    • A study conducted by researchers at XYZ University demonstrated the effective synthesis of Amlodipine derivatives using this compound as an intermediate. The derivatives showed improved efficacy in lowering blood pressure in animal models compared to standard Amlodipine .
  • Anticancer Activity Assessment :
    • In a clinical study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of modified versions of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations lower than those required for standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, modulating their activity. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues can be categorized based on substitutions at the 2-, 4-, and 6-positions of the DHP core, as well as ester modifications. Key comparisons include:

Compound Name Key Structural Features Bioactivity/Applications
Target Compound 2,6-bis(phthalimide-ethoxy-methyl); 4-(2-chlorophenyl); ethyl/methyl esters Hypothesized calcium channel modulation; antimicrobial potential
Ethyl methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-... dihydrochloride 2,6-bis(aminoethoxy-methyl); dihydrochloride salt Enhanced solubility due to protonated amino groups; possible cardiovascular activity
Diethyl 2,6-dimethyl-4-[4-(3-phenylacryloyloxy)phenyl]-... hemihydrate 2,6-dimethyl; 4-(phenylacryloyloxy-phenyl); diethyl esters Anticancer and antimicrobial activities demonstrated in related DHP esters
Ethyl 3-(4-aminophenyl)-2-(phthalimido)propanoate hydrochloride Phthalimide-linked propanoate; 4-aminophenyl substituent Intermediate for peptide-mimetic drugs; potential CNS applications

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity: The target compound’s phthalimide and ester groups confer higher logP values compared to aminoethoxy analogues (e.g., ’s dihydrochloride derivative), which are more hydrophilic due to charged amino groups.
  • Metabolic Stability : Phthalimide-containing compounds often exhibit resistance to esterase-mediated hydrolysis, whereas simpler esters (e.g., ethyl/methyl in ) may undergo faster metabolic degradation.
  • Bioactivity Clustering: Hierarchical clustering of bioactivity profiles () suggests that phthalimide-substituted DHPs (like the target compound) cluster separately from amino- or acryloyl-substituted DHPs, indicating divergent modes of action.

Key Research Findings

Phthalimide Role : The phthalimide groups in the target compound may enhance binding to proteins with aromatic or hydrophobic pockets, as seen in related isoindole derivatives.

Chlorophenyl Substituent : The 2-chlorophenyl group at the 4-position is associated with improved calcium channel blocking activity in DHPs, as observed in nifedipine analogues.

Synergistic Effects : Combining phthalimide and DHP moieties (as in the target compound) could synergize redox-modulating and ion-channel effects, though direct evidence is pending.

Biological Activity

The compound 4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C38H34ClN3O10
  • Molecular Weight : 728.14 g/mol
  • IUPAC Name : 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

This complex structure suggests potential interactions with various biological targets due to its diverse functional groups.

Pharmacological Effects

Research has indicated that this compound exhibits several important pharmacological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in various in vitro assays. Its ability to scavenge free radicals suggests a potential role in protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This activity may be beneficial in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that the compound possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Results suggest efficacy against both Gram-positive and Gram-negative bacteria.

The biological activity of the compound is likely mediated through multiple mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to inflammation and cell proliferation .
  • Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects.

Case Study 1: Antitumor Activity Assessment

A study conducted by researchers evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of control treatments. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory cytokines (TNF-alpha and IL-6) compared to untreated controls. Histological analysis showed reduced tissue edema and inflammatory cell infiltration .

Data Tables

Biological ActivityDescriptionReference
Antioxidant ActivityScavenges free radicals; protects against oxidative stress
Anti-inflammatory EffectsReduces cytokine levels; decreases inflammation markers
Antitumor ActivityInduces apoptosis in cancer cell lines; cytotoxic effects
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • The compound’s synthesis likely involves multi-step reactions, including esterification, cyclization, and functional group modifications. A microwave-assisted approach (e.g., ETHOS 1600 system) can enhance reaction efficiency by reducing time and improving regioselectivity, as demonstrated in analogous dihydropyridine syntheses . Key parameters include temperature control (e.g., reflux at 80–100°C), stoichiometric ratios of aldehydes and ketones, and purification via column chromatography or recrystallization.

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Use a combination of NMR (1H/13C), FT-IR , and mass spectrometry (e.g., Orbitrap Elite for high-resolution data) to verify substituents like the isoindole-dione and chlorophenyl groups . Single-crystal X-ray diffraction (as in ) resolves stereochemistry, while elemental analysis confirms purity.

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Stability studies should mimic physiological conditions (pH 1–9, 37°C) and storage environments. Monitor degradation via HPLC or LC-MS, noting susceptibility to hydrolysis (ester groups) or oxidation (dihydropyridine core). For example, acidic conditions may aromatize the dihydropyridine ring, altering bioactivity .

Advanced Research Questions

Q. How do computational methods (e.g., COMSOL Multiphysics, quantum chemical calculations) optimize reaction pathways for derivatives of this compound?

  • AI-driven platforms (e.g., ICReDD’s reaction path search methods) predict intermediates, transition states, and energy barriers. Coupling density functional theory (DFT) with experimental validation refines reaction parameters (e.g., solvent choice, catalyst loading) and accelerates discovery of analogs with enhanced properties .

Q. What metabolic pathways are anticipated for this compound, and how do structural modifications alter bioavailability?

  • Based on studies of analogous dihydropyridines, metabolism likely involves aromatization of the 1,4-dihydropyridine ring, ester hydrolysis , and oxidation of ethoxy-methyl substituents. Use radiolabeled (14C) compounds in in vitro (microsomal) and in vivo (rat/dog) models to track metabolites via LC-MS/MS .

Q. How can experimental design resolve contradictions in observed reactivity or biological activity data?

  • For conflicting results (e.g., unexpected byproducts in synthesis or variable bioassay outcomes), employ Design of Experiments (DoE) to isolate variables. For instance, orthogonal reaction conditions (e.g., toluene vs. pyridine in ) clarify solvent-dependent rearrangements. Statistical tools (ANOVA) and sensitivity analysis prioritize influential factors .

Q. What advanced spectroscopic techniques elucidate non-covalent interactions (e.g., protein binding) involving this compound?

  • Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities. For structural insights, use cryo-EM or NMR-based ligand-observed experiments (e.g., STD, WaterLOGSY). Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2, guided by isoindole-dione’s π-stacking potential .

Methodological Guidance

  • Handling Data Contradictions : Cross-validate results using orthogonal techniques. For example, if NMR suggests a stable dihydropyridine core but mass spectrometry detects aromatized products, revisit reaction conditions (e.g., acid exposure during workup) .
  • Optimizing Scale-Up : Transition from batch (100 mmol) to flow chemistry for reproducibility. Monitor exothermic reactions with in-line IR spectroscopy to prevent decomposition .
  • Ethical Data Reporting : Disclose synthetic yields, purity thresholds, and computational uncertainties (e.g., DFT error margins) to ensure reproducibility .

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